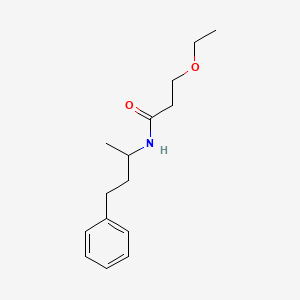![molecular formula C21H20N2O2S2 B4196838 N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide](/img/structure/B4196838.png)
N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide
説明
N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide, also known as TAK-700 or orteronel, is a nonsteroidal androgen synthesis inhibitor that has been studied for its potential use in the treatment of prostate cancer. This compound works by inhibiting the enzyme CYP17, which is involved in the production of androgens such as testosterone. By reducing the levels of androgens in the body, TAK-700 may be able to slow the growth and spread of prostate cancer cells.
作用機序
N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide works by inhibiting the enzyme CYP17, which is involved in the production of androgens such as testosterone. By reducing the levels of androgens in the body, N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide may be able to slow the growth and spread of prostate cancer cells. This compound has been shown to be a potent inhibitor of CYP17, with an IC50 value of 38 nM.
Biochemical and Physiological Effects:
N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide has been shown to reduce the levels of androgens in the body, including testosterone and dihydrotestosterone. This reduction in androgen levels can lead to a reduction in prostate cancer cell growth and spread. In addition, N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide has been shown to have minimal effects on other hormones, such as cortisol and aldosterone.
実験室実験の利点と制限
One advantage of N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide is that it is a potent inhibitor of CYP17 and has been shown to reduce the levels of androgens in the body. This makes it a promising candidate for the treatment of prostate cancer. However, one limitation of N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide is that it may have off-target effects on other enzymes and pathways, which could lead to unwanted side effects.
将来の方向性
There are several future directions for the study of N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide. One area of research could be to evaluate the efficacy of this compound in combination with other drugs for the treatment of prostate cancer. Another area of research could be to investigate the use of N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide in other types of cancer, such as breast cancer or ovarian cancer. Finally, future studies could focus on the development of new and more potent inhibitors of CYP17 for the treatment of prostate cancer.
科学的研究の応用
N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide has been studied extensively for its potential use in the treatment of prostate cancer. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with advanced prostate cancer. These studies have shown that N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide can reduce the levels of androgens in the body and may be able to slow the growth and spread of prostate cancer cells.
特性
IUPAC Name |
N-[2-methyl-4-[(2-phenylsulfanylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-15-12-16(22-21(25)14-27-17-6-3-2-4-7-17)9-10-19(15)23-20(24)13-18-8-5-11-26-18/h2-12H,13-14H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKZUJRZFBSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-4-[(2-phenylsulfanylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4196772.png)
![N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide](/img/structure/B4196780.png)

![N-[4-({[1-(2-furylmethyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4196785.png)
![2-{1-[2-(cyclopentylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B4196788.png)
![N-{2-[4-allyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4196809.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4196817.png)
![3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196830.png)
amine dihydrochloride](/img/structure/B4196844.png)

![1-(2-furoyl)-4-[2-(3-methylphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]piperazine](/img/structure/B4196854.png)
![4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4196861.png)
![N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4196862.png)